![molecular formula C14H24N4O3S B2577978 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine CAS No. 946354-63-8](/img/structure/B2577978.png)
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of piperazine derivatives . For instance, the synthesis of piperazine derivatives has been achieved through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Overview of Piperazine Analogues
Piperazine and its derivatives, including structures similar to 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine, play a critical role in medicinal chemistry due to their versatile pharmacological activities. These compounds have been extensively explored for their potential in treating a wide range of diseases, showcasing the broad utility of piperazine as a medicinal scaffold.
Anti-mycobacterial Applications
Piperazine-based compounds have demonstrated significant anti-mycobacterial activities, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of such compounds in addressing the global challenge of tuberculosis (TB) and its resistant forms. The structure-activity relationship (SAR) studies of these molecules provide insights for designing more effective anti-TB agents (Girase et al., 2020).
Therapeutic Uses of Piperazine Derivatives
Piperazine cores are integral to numerous drugs with diverse therapeutic applications, such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The modification of the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, indicating the flexibility of piperazine derivatives in drug discovery. This versatility supports the ongoing interest in exploring piperazine-based molecules for various diseases, suggesting a successful strategy for the rational design of new therapeutics (Rathi et al., 2016).
Role in DNA Interaction and Pharmacological Diversity
Piperazine derivatives are known for their ability to interact with DNA, particularly through minor groove binding. This interaction is crucial for the therapeutic effects of certain drugs, including radioprotectors and topoisomerase inhibitors. The structural diversity of piperazine analogues allows for the targeting of various biological pathways, highlighting their potential in developing novel drugs with specific mechanisms of action (Issar & Kakkar, 2013).
Mechanism of Action
Target of Action
Similar compounds with a piperazin-1-yl group have been reported to target dna gyrase .
Mode of Action
It can be inferred from related compounds that it might interact with its target, possibly dna gyrase, leading to a more potent antibacterial effect .
Biochemical Pathways
Related compounds have been shown to affect the dna replication process by inhibiting dna gyrase .
Result of Action
Related compounds have shown promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
properties
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-2-methyl-6-propan-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-5-22(19,20)18-8-6-17(7-9-18)13-10-14(21-11(2)3)16-12(4)15-13/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZXTFWOESZNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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